2-Amino-4-oxo-5-phosphonopentanoic acid

概要

説明

2-Amino-4-oxo-5-phosphonopentanoic acid is a chemical compound with the molecular formula C5H10NO6P. It is known for its role as a selective NMDA receptor antagonist, which means it can inhibit the activity of NMDA receptors by blocking the binding of glutamate . This compound is often used in biochemical research to study various cellular processes and neurological functions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-5-phosphonopentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of norvaline derivatives, which are reacted with phosphonic acid derivatives to form the desired compound . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions .

化学反応の分析

Types of Reactions

2-Amino-4-oxo-5-phosphonopentanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

科学的研究の応用

Pharmacological Properties

AOPA has been characterized for its ability to block NMDA receptor-mediated responses. Research indicates that AOPA effectively abolishes responses to NMDA while not affecting other excitatory amino acids such as AMPA or kainate. In voltage clamp experiments, AOPA antagonizes NMDA-induced currents and shifts the NMDA concentration-response curve, demonstrating its potential as a tool in studying NMDA receptor functions .

Neuropharmacology and Schizophrenia Research

The NMDA receptor's role in schizophrenia has been a significant area of investigation. Persistent blockade of these receptors can reproduce critical features of the disorder in experimental models . AOPA's antagonistic effects on NMDA receptors make it a candidate for studies aimed at understanding the pathophysiology of schizophrenia and testing new therapeutic strategies.

Case Study: NMDA Receptor Blockade and Schizophrenia Models

In various animal models, administration of NMDA antagonists like AOPA has been shown to induce behaviors reminiscent of schizophrenia, providing insights into the disorder's neurobiological underpinnings. For instance, studies have linked NMDA receptor dysfunction with negative symptoms of schizophrenia, which are often resistant to conventional treatments .

Synaptic Plasticity and Cognitive Function

AOPA's role as an NMDA antagonist also positions it as a valuable compound for studying synaptic plasticity. NMDA receptors are crucial for long-term potentiation (LTP), a process underlying learning and memory. By inhibiting these receptors, AOPA can help elucidate the mechanisms of synaptic changes associated with cognitive processes.

Experimental Findings

In vitro studies have demonstrated that AOPA can reduce NMDA-induced depolarization in cortical neurons without affecting other pathways, indicating its specificity and potential utility in dissecting synaptic mechanisms .

Therapeutic Potential

Given its pharmacological profile, AOPA may have therapeutic applications in conditions characterized by excessive glutamatergic activity, such as epilepsy or neurodegenerative diseases. By modulating NMDA receptor activity, AOPA could help mitigate excitotoxic damage associated with these disorders.

Research Directions

Future studies could explore the efficacy of AOPA in clinical settings, particularly for patients with treatment-resistant forms of neurological disorders. Investigations into dosage optimization and delivery methods will be crucial for translating laboratory findings into therapeutic applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmacology | Antagonist of NMDA receptors; useful in studying excitatory amino acid responses |

| Schizophrenia Research | Model for understanding schizophrenia pathophysiology through NMDA receptor blockade |

| Synaptic Plasticity | Investigates mechanisms underlying LTP and cognitive functions |

| Therapeutic Potential | Potential treatment for epilepsy and neurodegenerative diseases by modulating glutamatergic activity |

作用機序

The primary mechanism of action of 2-Amino-4-oxo-5-phosphonopentanoic acid involves its role as an NMDA receptor antagonist. By competitively inhibiting the binding of glutamate to NMDA receptors, it can modulate synaptic transmission and plasticity. This inhibition can affect various molecular targets and pathways, including those involved in learning and memory .

類似化合物との比較

2-Amino-4-oxo-5-phosphonopentanoic acid is often compared with other NMDA receptor antagonists, such as:

2-Amino-5-phosphonovaleric acid: Another selective NMDA receptor antagonist with similar properties.

4-Oxo-5-phosphononorvaline: A compound with a similar structure but different functional groups.

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications .

生物活性

2-Amino-4-oxo-5-phosphonopentanoic acid (often referred to as 2-AOPPA) is a phosphorus-containing amino acid that has garnered attention for its biological activity, particularly in the context of neurological functions and potential therapeutic applications. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

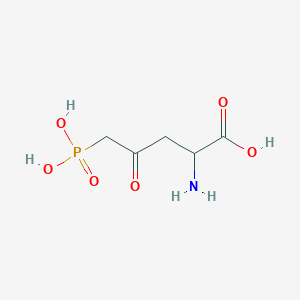

Chemical Structure and Properties

2-AOPPA is characterized by its unique structure, which includes a phosphonate group attached to a pentanoic acid backbone. Its molecular formula is , and it features both amino and oxo functional groups that contribute to its reactivity and biological interactions.

The primary biological activity of 2-AOPPA is linked to its role as an antagonist of N-Methyl-D-Aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. NMDA receptors are implicated in various neurological disorders, making their modulation a target for therapeutic intervention.

NMDA Receptor Interaction

Research indicates that 2-AOPPA functions similarly to other well-known NMDA receptor antagonists, such as D-AP5. It inhibits the binding of glutamate at the NMDA receptor site, thereby reducing excitatory neurotransmission. This action can have neuroprotective effects in conditions characterized by excessive glutamate activity, such as excitotoxicity seen in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of 2-AOPPA:

Case Study 1: NMDA Receptor Modulation

In a study examining the effects of 2-AOPPA on NMDA receptors, it was found that the compound effectively reduced neuronal death induced by glutamate in cultured neurons. The IC50 value for inhibition was determined to be significantly lower than that of other known antagonists, suggesting a potent neuroprotective effect.

Case Study 2: Multiple Sclerosis Research

Research involving experimental autoimmune encephalomyelitis (EAE) models demonstrated that treatment with 2-AOPPA led to a reduction in inflammatory markers and improved clinical outcomes. This suggests potential utility in managing multiple sclerosis by mitigating excitotoxic damage during inflammatory episodes.

Pharmacological Implications

The pharmacological profile of 2-AOPPA highlights its potential use in treating various neurological disorders. Its ability to modulate NMDA receptor activity positions it as a candidate for further investigation as a therapeutic agent for conditions such as:

- Alzheimer's Disease : By preventing excitotoxicity associated with amyloid-beta toxicity.

- Multiple Sclerosis : Reducing neuroinflammation and protecting against demyelination.

- Mood Disorders : Potentially offering new avenues for antidepressant therapies through modulation of glutamatergic signaling.

特性

IUPAC Name |

2-amino-4-oxo-5-phosphonopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO6P/c6-4(5(8)9)1-3(7)2-13(10,11)12/h4H,1-2,6H2,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCWOBHEVRCMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150039-21-7 | |

| Record name | 2-Amino-4-oxo-5-phosphonopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150039217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。